molecular formula C12H9NO4 B1390814 5-(1H-pyrrol-1-yl)isophthalic acid CAS No. 944894-38-6

5-(1H-pyrrol-1-yl)isophthalic acid

Cat. No.: B1390814
CAS No.: 944894-38-6
M. Wt: 231.2 g/mol
InChI Key: MISWECJRMOKHHJ-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-1-yl)isophthalic acid: is an organic compound that features a pyrrole ring attached to an isophthalic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-1-yl)isophthalic acid typically involves the condensation of pyrrole with isophthalic acid derivatives. One common method includes the reaction of pyrrole with 5-bromo-isophthalic acid under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with the reaction mixture being heated to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(1H-pyrrol-1-yl)isophthalic acid can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.

Scientific Research Applications

Chemistry: 5-(1H-pyrrol-1-yl)isophthalic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings. Its structural properties contribute to the development of materials with enhanced mechanical and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(1H-pyrrol-1-yl)isophthalic acid involves its interaction with molecular targets through its pyrrole ring. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their activity. These interactions can modulate enzymatic functions and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(1H-pyrrol-2-yl)isophthalic acid
  • 5-(1H-pyrrol-3-yl)isophthalic acid
  • 5-(1H-pyrrol-4-yl)isophthalic acid

Comparison: While these compounds share a similar core structure, the position of the pyrrole ring attachment can significantly influence their chemical and biological properties. 5-(1H-pyrrol-1-yl)isophthalic acid is unique due to its specific attachment at the 1-position of the pyrrole ring, which can affect its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

5-pyrrol-1-ylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISWECJRMOKHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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